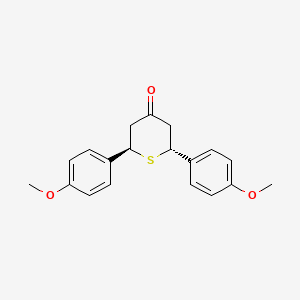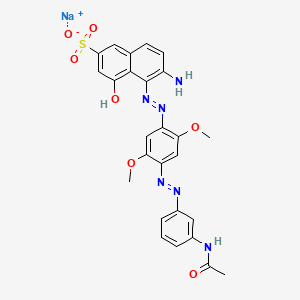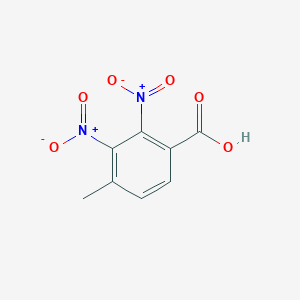![molecular formula C11H16S B14472612 {1-[(Propan-2-yl)sulfanyl]ethyl}benzene CAS No. 65757-62-2](/img/structure/B14472612.png)
{1-[(Propan-2-yl)sulfanyl]ethyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Propan-2-yl)sulfanyl]ethyl}benzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a propan-2-ylsulfanyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Propan-2-yl)sulfanyl]ethyl}benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and controlled temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(Propan-2-yl)sulfanyl]ethyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
{1-[(Propan-2-yl)sulfanyl]ethyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of {1-[(Propan-2-yl)sulfanyl]ethyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate biological pathways and affect cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylbenzene: Lacks the sulfanyl group, making it less reactive in redox reactions.
Isopropylbenzene (Cumene): Similar structure but without the ethyl group, leading to different reactivity and applications.
Thiophenol: Contains a sulfanyl group attached directly to the benzene ring, offering different chemical properties.
Uniqueness
{1-[(Propan-2-yl)sulfanyl]ethyl}benzene is unique due to the presence of both an ethyl and a propan-2-ylsulfanyl group, which provides a combination of reactivity and stability. This dual functionality makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
65757-62-2 |
|---|---|
Formule moléculaire |
C11H16S |
Poids moléculaire |
180.31 g/mol |
Nom IUPAC |
1-propan-2-ylsulfanylethylbenzene |
InChI |
InChI=1S/C11H16S/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Clé InChI |
JCGDJNJQINTWRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


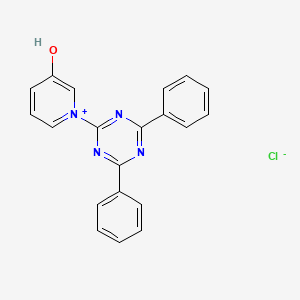
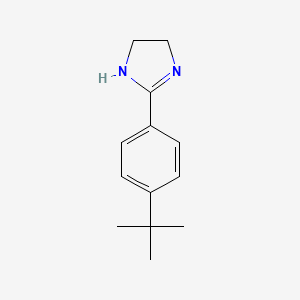
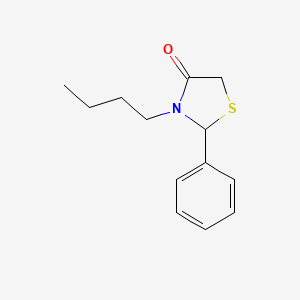

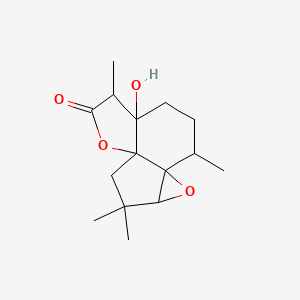
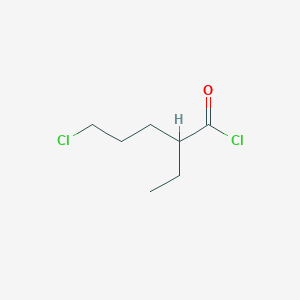
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
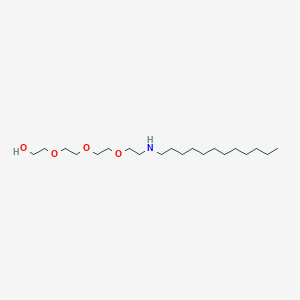
![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)

